molecular formula C34H35N7O4 B11091136 N,N'-bis(1-cyclohexyl-1H-benzimidazol-5-yl)-5-nitrobenzene-1,3-dicarboxamide

N,N'-bis(1-cyclohexyl-1H-benzimidazol-5-yl)-5-nitrobenzene-1,3-dicarboxamide

Cat. No.: B11091136
M. Wt: 605.7 g/mol
InChI Key: RFOQPNZJHWYOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(1-cyclohexyl-1H-benzimidazol-5-yl)-5-nitrobenzene-1,3-dicarboxamide: is a complex organic compound characterized by its unique structure, which includes benzimidazole rings, cyclohexyl groups, and nitrobenzene dicarboxamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1-cyclohexyl-1H-benzimidazol-5-yl)-5-nitrobenzene-1,3-dicarboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Benzimidazole Rings: Starting with o-phenylenediamine and cyclohexanone, the benzimidazole rings are formed through a condensation reaction.

    Amidation: The final step involves the coupling of the benzimidazole derivatives with 5-nitrobenzene-1,3-dicarboxylic acid under amidation conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1-cyclohexyl-1H-benzimidazol-5-yl)-5-nitrobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The benzimidazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution Reagents: Including halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Reduction: Can yield amino derivatives.

    Substitution: Can introduce various functional groups onto the benzimidazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metals. These complexes can exhibit interesting catalytic properties.

Biology

In biological research, derivatives of this compound are studied for their potential as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules.

Medicine

In medicine, the compound’s derivatives are explored for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-bis(1-cyclohexyl-1H-benzimidazol-5-yl)-5-nitrobenzene-1,3-dicarboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzimidazole rings can intercalate with DNA, while the nitro group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(benzimidazol-2-yl)-5-nitrobenzene-1,3-dicarboxamide
  • N,N’-bis(1-methylbenzimidazol-5-yl)-5-nitrobenzene-1,3-dicarboxamide

Uniqueness

N,N’-bis(1-cyclohexyl-1H-benzimidazol-5-yl)-5-nitrobenzene-1,3-dicarboxamide is unique due to the presence of cyclohexyl groups, which can enhance its lipophilicity and potentially improve its interaction with biological membranes and macromolecules. This structural feature distinguishes it from other similar compounds and may contribute to its unique properties and applications.

Properties

Molecular Formula

C34H35N7O4

Molecular Weight

605.7 g/mol

IUPAC Name

1-N,3-N-bis(1-cyclohexylbenzimidazol-5-yl)-5-nitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C34H35N7O4/c42-33(37-24-11-13-31-29(18-24)35-20-39(31)26-7-3-1-4-8-26)22-15-23(17-28(16-22)41(44)45)34(43)38-25-12-14-32-30(19-25)36-21-40(32)27-9-5-2-6-10-27/h11-21,26-27H,1-10H2,(H,37,42)(H,38,43)

InChI Key

RFOQPNZJHWYOKY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])C(=O)NC5=CC6=C(C=C5)N(C=N6)C7CCCCC7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.